molecular formula C19H26N2 B14304375 1-(3,7-Dimethyloct-6-en-1-yl)-2-phenyl-1H-imidazole CAS No. 112405-56-8

1-(3,7-Dimethyloct-6-en-1-yl)-2-phenyl-1H-imidazole

Cat. No.: B14304375
CAS No.: 112405-56-8
M. Wt: 282.4 g/mol
InChI Key: VCJHKLUWDYVTBV-UHFFFAOYSA-N
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Description

1-(3,7-Dimethyloct-6-en-1-yl)-2-phenyl-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring substituted with a phenyl group and a 3,7-dimethyloct-6-en-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,7-Dimethyloct-6-en-1-yl)-2-phenyl-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Substitution with Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst such as aluminum chloride.

    Attachment of the 3,7-Dimethyloct-6-en-1-yl Chain: This step involves the alkylation of the imidazole ring with 3,7-dimethyloct-6-en-1-yl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,7-Dimethyloct-6-en-1-yl)-2-phenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond in the 3,7-dimethyloct-6-en-1-yl chain.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Alkyl halides, basic conditions, solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Saturated derivatives with hydrogenated double bonds.

    Substitution: Alkylated imidazole derivatives.

Scientific Research Applications

1-(3,7-Dimethyloct-6-en-1-yl)-2-phenyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3,7-Dimethyloct-6-en-1-yl)-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,7-Dimethyloct-6-en-1-yl)-2-methyl-1H-imidazole
  • 1-(3,7-Dimethyloct-6-en-1-yl)-2-ethyl-1H-imidazole
  • 1-(3,7-Dimethyloct-6-en-1-yl)-2-propyl-1H-imidazole

Uniqueness

1-(3,7-Dimethyloct-6-en-1-yl)-2-phenyl-1H-imidazole is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This substitution enhances its potential interactions with biological targets and its stability, making it a valuable compound for various applications.

Properties

CAS No.

112405-56-8

Molecular Formula

C19H26N2

Molecular Weight

282.4 g/mol

IUPAC Name

1-(3,7-dimethyloct-6-enyl)-2-phenylimidazole

InChI

InChI=1S/C19H26N2/c1-16(2)8-7-9-17(3)12-14-21-15-13-20-19(21)18-10-5-4-6-11-18/h4-6,8,10-11,13,15,17H,7,9,12,14H2,1-3H3

InChI Key

VCJHKLUWDYVTBV-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CCN1C=CN=C1C2=CC=CC=C2

Origin of Product

United States

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